molecular formula C6H5BrOS B2530899 2-Bromo-6-mercaptophenol CAS No. 336863-82-2

2-Bromo-6-mercaptophenol

Cat. No.: B2530899
CAS No.: 336863-82-2
M. Wt: 205.07
InChI Key: ARZJVZRCZWTNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-mercaptophenol is a brominated phenol compound featuring both a bromo and a mercapto (thiol) functional group adjacent to the phenolic hydroxyl. This unique structure makes it a valuable multifunctional intermediate in organic and medicinal chemistry research. It is primarily used in chemical synthesis, including the development of novel heterocycles, ligands for metal catalysis, and as a precursor for pharmaceuticals and agrochemicals. The presence of the thiol group allows for specific reactions such as the formation of disulfide bonds or conjugation with other molecules, which is useful in materials science and bioconjugation chemistry. Researchers also utilize this compound and its derivatives in the study of solid-phase organic synthesis and as a building block for creating complex molecular architectures . This product is strictly for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-bromo-6-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-4-2-1-3-5(9)6(4)8/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJVZRCZWTNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-mercaptophenol typically involves the bromination of 6-mercaptophenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or carbon disulfide and a brominating agent such as bromine or pyridine hydrobromide perbromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-mercaptophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
2-Bromo-6-mercaptophenol serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in several chemical reactions, including:

  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different substituted phenols, which are valuable in further synthetic pathways.

Table 1: Summary of Reactions Involving this compound

Reaction TypeProduct TypeApplication
Cross-CouplingComplex Organic MoleculesPharmaceutical and Agrochemical Synthesis
SubstitutionSubstituted PhenolsBuilding Blocks for Further Reactions
OxidationDisulfides, Sulfonic AcidsVarious Industrial Applications
Reduction6-MercaptophenolIntermediate for Further Reactions

Biological Applications

Study of Protein Interactions
The thiol group present in this compound allows it to interact with biological molecules, making it a valuable tool in biochemistry. It is particularly useful for:

  • Investigating Enzyme Mechanisms: The compound can be employed to study the mechanisms of enzymes that interact with thiols.
  • Modulating Protein Function: Its ability to form disulfide bonds can be exploited to understand protein folding and stability.

Case Study Example: Protein Interaction Studies
In a recent study, researchers utilized this compound to investigate the effects of thiol modifications on enzyme activity. The results demonstrated that specific modifications could enhance or inhibit enzyme function, providing insights into potential therapeutic applications.

Industrial Applications

Production of Polymers and Coatings
Due to its unique chemical properties, this compound is used in the production of various industrial materials:

  • Polymers: The compound is incorporated into polymer formulations to enhance properties such as durability and chemical resistance.
  • Adhesives and Coatings: Its reactivity contributes to the formulation of adhesives and coatings that require strong bonding capabilities and resistance to environmental factors.

Table 2: Industrial Applications of this compound

Application AreaSpecific Uses
Polymer ProductionEnhancing Durability and Chemical Resistance
AdhesivesStrong Bonding Agents
CoatingsProtective Coatings for Various Surfaces

Mechanism of Action

The mechanism of action of 2-Bromo-6-mercaptophenol involves its interaction with various molecular targets through its thiol and bromine functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic molecules .

Comparison with Similar Compounds

Comparison with Similar Bromophenol Derivatives

Substituent-Specific Comparisons

Below is a comparative analysis of 2-Bromo-6-mercaptophenol with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Molecular and Substituent Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS No. Key Properties/Applications
2-Bromo-6-methoxyphenol C₇H₇BrO₂ 203.03 Br (2), OCH₃ (6) 28165-49-3 Used in organic synthesis; moderate acidity due to methoxy group
2-Amino-6-bromophenol C₆H₆BrNO 188.02 Br (2), NH₂ (6) 28165-50-6 High solubility in polar solvents; precursor for pharmaceuticals
2-Bromo-4-chloro-6-methylphenol C₇H₆BrClO 221.48 Br (2), Cl (4), CH₃ (6) 54852-68-5 Enhanced stability; used in agrochemicals
2-Bromo-6-methylphenol C₇H₇BrO 187.04 Br (2), CH₃ (6) 13319-71-6 Low polarity; intermediate in polymer synthesis
2-Bromo-6-(hydroxymethyl)phenol C₇H₇BrO₂ 203.03 Br (2), CH₂OH (6) 28165-46-0 Hydrophilic; potential in medicinal chemistry

Key Findings from Research

Acidity and Reactivity: The thiol (-SH) group in this compound is expected to exhibit higher acidity (pKa ~6–8) compared to methoxy (-OCH₃, pKa ~10) or methyl (-CH₃) substituents, enabling stronger hydrogen-bonding interactions and nucleophilic reactivity . Amino (-NH₂) derivatives (e.g., 2-Amino-6-bromophenol) show basicity and are prone to oxidation, limiting their stability under aerobic conditions .

Stability and Applications: Halogenated derivatives (e.g., 2-Bromo-4-chloro-6-methylphenol) demonstrate enhanced thermal stability due to electron-withdrawing halogen groups, making them suitable for industrial applications like flame retardants . Hydroxymethyl (-CH₂OH) analogs (e.g., 2-Bromo-6-(hydroxymethyl)phenol) are water-soluble and serve as intermediates in drug design, particularly for antimalarial agents .

Safety Profiles: Compounds with amino groups (e.g., 2-Amino-6-bromophenol) carry hazard codes Xi, N, Xn (irritant, environmental hazard, harmful), requiring strict handling protocols . Methyl-substituted phenols (e.g., 2-Bromo-6-methylphenol) are less toxic but require ventilation due to volatile organic compound (VOC) emissions .

Biological Activity

2-Bromo-6-mercaptophenol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound, with the molecular formula C6H4BrOSC_6H_4BrOS, is characterized by the presence of a bromine atom and a thiol group. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of mercaptobenzothiazoles have been reported to possess broad-spectrum antimicrobial activity, which may extend to this compound due to structural similarities .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. Compounds containing thiol groups are known to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in protecting cells from damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown promise in inhibiting cell proliferation and inducing apoptosis in cancerous cells . The exact mechanism by which this compound exerts these effects warrants further investigation.

Enzyme Inhibition

One of the proposed mechanisms for the biological activity of this compound involves the inhibition of specific enzymes. Similar compounds have been documented as inhibitors of enzymes such as monoamine oxidase and heat shock proteins, which play critical roles in cellular stress responses and metabolic pathways .

Interaction with Cellular Pathways

The compound may influence various signaling pathways that regulate cell survival and apoptosis. For instance, modulation of pathways involved in oxidative stress response could enhance its therapeutic potential against diseases characterized by oxidative damage .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that related mercaptobenzothiazole derivatives inhibited bacterial growth effectively, suggesting potential parallels for this compound .
Cytotoxicity Research on similar thiol-containing compounds revealed significant cytotoxicity against human cancer cell lines, highlighting the need for further exploration into this compound's effects .
Enzyme Inhibition Enzyme assays indicated that derivatives could inhibit monoamine oxidase activity, suggesting a similar potential for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.